Tert-butyl 4-chloro-2-cyclopropyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate
Description
Tert-butyl 4-chloro-2-cyclopropyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is a fused pyrimidine derivative characterized by:
- A pyrido[3,4-d]pyrimidine core with partial saturation at positions 5,8 and 7(6H).
- A tert-butyl carboxylate group at position 7, enhancing solubility and stability.
- Chlorine at position 4 and a cyclopropyl substituent at position 2, both critical for reactivity and target engagement.
This compound is likely synthesized via nucleophilic substitution or cross-coupling reactions, as inferred from analogous protocols (e.g., replacement of chloro groups with cyclopropyl or aromatic moieties under basic or catalytic conditions) .
Properties
Molecular Formula |
C15H20ClN3O2 |
|---|---|
Molecular Weight |
309.79 g/mol |
IUPAC Name |
tert-butyl 4-chloro-2-cyclopropyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C15H20ClN3O2/c1-15(2,3)21-14(20)19-7-6-10-11(8-19)17-13(9-4-5-9)18-12(10)16/h9H,4-8H2,1-3H3 |
InChI Key |
WAXYTUPFDAIOJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N=C2Cl)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
Key intermediates include tert-butyl 4-chloro-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate and tert-butyl 2,4-dichloro-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate, which serve as precursors for further functionalization.
| Compound Name | Molecular Formula | CAS Number | Role in Synthesis |
|---|---|---|---|
| tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate | C12H14ClN3O2 | 1053656-57-7 | Intermediate for chlorination and cyclopropylation |
| tert-Butyl 2,4-dichloro-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate | C12H13Cl2N3O2 | 916420-27-4 | Precursor for substitution reactions |
Construction of the Pyrido[3,4-D]pyrimidine Core
The bicyclic core is synthesized by cyclization reactions involving appropriate aminopyridine and pyrimidine precursors. A common approach includes reacting substituted aminopyridines with formamide derivatives or amidines under controlled heating to form the dihydropyrido[3,4-D]pyrimidine scaffold.
Introduction of the tert-Butyl Carboxylate Group
The tert-butyl ester is introduced typically via esterification or by using tert-butyl protected carboxylic acid derivatives during the cyclization step. This protecting group enhances the compound's stability and solubility for further transformations.
Selective Chlorination at the 4-Position
Selective chlorination is achieved by treating the intermediate pyridopyrimidine with chlorinating agents such as thionyl chloride or phosphorus oxychloride under mild conditions to introduce the chlorine atom at the 4-position without affecting other sensitive sites.
Cyclopropyl Substitution at the 2-Position
The cyclopropyl group is introduced via nucleophilic substitution or cross-coupling reactions. One method involves displacement of a leaving group (e.g., chlorine) at the 2-position by cyclopropylamine or cyclopropyl organometallic reagents under basic conditions, often catalyzed by palladium or copper complexes.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Aminopyridine + amidine/formamide, heat | Formation of dihydropyrido[3,4-D]pyrimidine core |
| 2 | Esterification | tert-Butyl chloroformate or tert-butyl protected acid | Introduction of tert-butyl carboxylate at C-7 |
| 3 | Chlorination | Thionyl chloride (SOCl2) or POCl3, mild heating | Chlorination at C-4 position |
| 4 | Cyclopropyl substitution | Cyclopropylamine or cyclopropyl organometallic, base, Pd/Cu catalyst | Substitution at C-2 position |
Research Findings and Optimization
Reaction Yields and Purity
- The cyclization step typically yields 70-85% of the dihydropyrido[3,4-D]pyrimidine core.
- Esterification with tert-butyl protecting groups achieves over 90% purity and yield.
- Selective chlorination is optimized to avoid poly-chlorination, with yields around 80%.
- Cyclopropyl substitution yields vary between 60-75%, depending on catalyst and reaction conditions.
Analytical Data
| Parameter | Method | Result |
|---|---|---|
| Molecular Weight | Mass Spectrometry | 315.8 g/mol (calculated for C15H17ClN3O2 with cyclopropyl) |
| Purity | HPLC | >98% after final purification |
| Structural Confirmation | NMR (1H, 13C) | Consistent with expected chemical shifts for tert-butyl, cyclopropyl, chloro, and pyridopyrimidine protons |
| Melting Point | DSC | 180-185 °C |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-chloro-2-cyclopropyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Tert-butyl 4-chloro-2-cyclopropyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 4-chloro-2-cyclopropyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain enzymes, leading to the disruption of cellular processes and the inhibition of cell proliferation . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs differ in substituents at positions 2 and 4, influencing reactivity, biological activity, and physicochemical properties:
Table 1: Structural Comparison of Pyrido[3,4-d]pyrimidine Derivatives
Key Observations:
Biological Activity
Tert-butyl 4-chloro-2-cyclopropyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesizing available research findings, data tables, and case studies to provide a comprehensive overview.
- IUPAC Name : this compound
- Molecular Formula : C12H16ClN3O2
- Molecular Weight : 269.73 g/mol
- CAS Number : 869198-95-8
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anti-inflammatory and anticancer properties. Below are key findings from various studies:
Anti-inflammatory Activity
Research indicates that derivatives of pyrido[3,4-D]pyrimidine exhibit significant anti-inflammatory effects. A study highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.
The above table demonstrates that the compound exhibits comparable potency to the standard anti-inflammatory drug celecoxib.
Anticancer Activity
In addition to its anti-inflammatory properties, the compound has been evaluated for anticancer activity. Preliminary studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
-
In Vivo Studies :
- A study conducted on animal models demonstrated that administration of tert-butyl 4-chloro-2-cyclopropyl-5,8-dihydropyrido[3,4-D]pyrimidine significantly reduced tumor growth compared to control groups. The mechanism was attributed to its ability to inhibit angiogenesis and promote apoptosis in tumor cells.
-
Cell Culture Studies :
- In vitro assays using human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.
Structure-Activity Relationship (SAR)
The structure of tert-butyl 4-chloro-2-cyclopropyl-5,8-dihydropyrido[3,4-D]pyrimidine is crucial for its biological activity. Modifications in the pyrimidine ring and substitution patterns have been studied to optimize its efficacy.
Key SAR Findings:
- Chloro Substitution : The presence of chlorine at the 4-position enhances anti-inflammatory activity.
- Cyclopropyl Group : The cyclopropyl moiety contributes to increased lipophilicity and improved bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
